![molecular formula C11H22ClN B13602562 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and potential applications in various fields, including medicinal chemistry and material science. The presence of the bicyclo[2.2.2]octane framework imparts rigidity and distinct chemical properties to the molecule.
准备方法
The synthesis of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.
Functionalization: The next step involves the introduction of the dimethyl groups at the 3-position of the bicyclo[2.2.2]octane ring. This can be accomplished through alkylation reactions.
Amination: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine precursor reacts with the functionalized bicyclo[2.2.2]octane derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid, resulting in the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups using suitable nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its stability and rigidity are advantageous in the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial processes.
作用机制
The mechanism of action of 1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane framework provides a rigid scaffold that can enhance binding affinity and selectivity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
相似化合物的比较
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride can be compared with other similar compounds:
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical reactivity and applications.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanone: The presence of a carbonyl group imparts different electronic properties and reactivity.
1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanoic acid: This compound contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the bicyclo[2.2.2]octane framework with the methanamine group, providing a balance of rigidity and reactivity that is valuable in various applications.
属性
分子式 |
C11H22ClN |
|---|---|
分子量 |
203.75 g/mol |
IUPAC 名称 |
(3,3-dimethyl-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)7-11(8-12)5-3-9(10)4-6-11;/h9H,3-8,12H2,1-2H3;1H |
InChI 键 |
PIJKLHWHGCLFEI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(CCC1CC2)CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


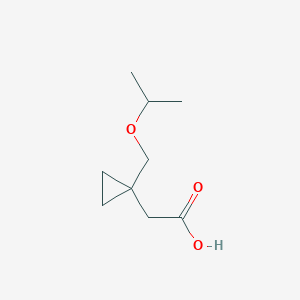

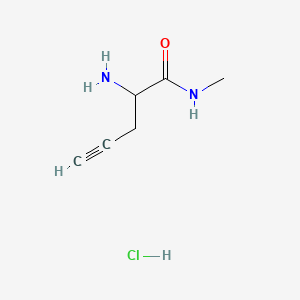
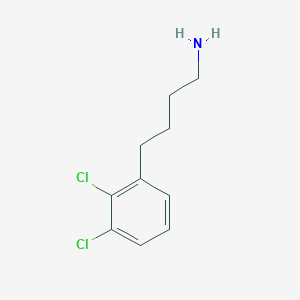

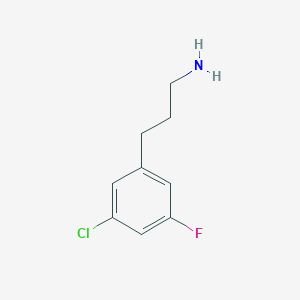
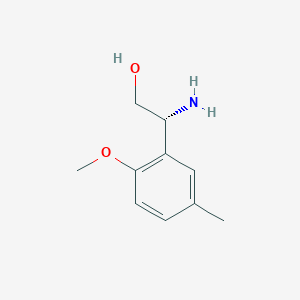
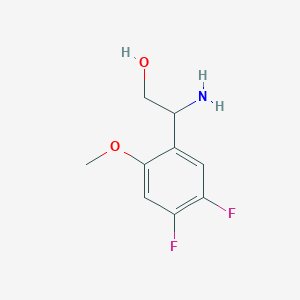
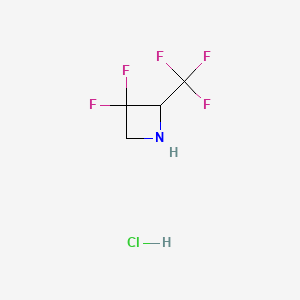
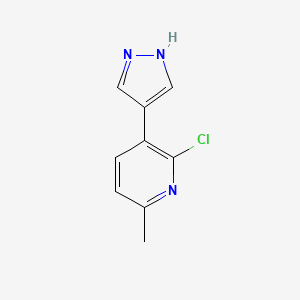
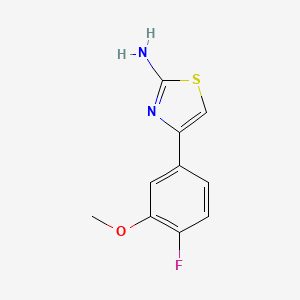
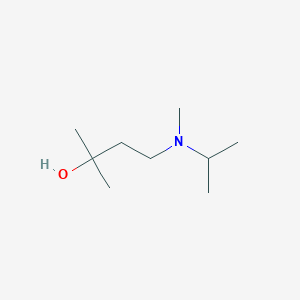
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
